molecular formula C23H19ClN2O B14548494 1H-Indole-2-carboxamide, 3-(chlorophenylmethyl)-1-methyl-N-phenyl- CAS No. 61939-39-7

1H-Indole-2-carboxamide, 3-(chlorophenylmethyl)-1-methyl-N-phenyl-

Cat. No.: B14548494
CAS No.: 61939-39-7
M. Wt: 374.9 g/mol
InChI Key: CQVHUFTYFKEBGF-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxamide, 3-(chlorophenylmethyl)-1-methyl-N-phenyl- is a compound belonging to the indole family, which is a class of heterocyclic organic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the carboxamide moiety at positions 2 and 3 of the indole ring gives this compound unique properties, making it a subject of interest in medicinal chemistry .

Preparation Methods

The synthesis of 1H-Indole-2-carboxamide, 3-(chlorophenylmethyl)-1-methyl-N-phenyl- involves several synthetic routes. One common method is the reaction of indole-2-carboxylic acid with appropriate amines under specific reaction conditions. The reaction typically involves the use of coupling reagents such as EDCI or DCC to facilitate the formation of the carboxamide bond. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1H-Indole-2-carboxamide, 3-(chlorophenylmethyl)-1-methyl-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.

Scientific Research Applications

1H-Indole-2-carboxamide, 3-(chlorophenylmethyl)-1-methyl-N-phenyl- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of various indole derivatives with potential biological activities.

    Biology: It is studied for its interactions with enzymes and proteins, particularly for its inhibitory effects on certain enzymes.

    Medicine: The compound has shown potential as an anticancer, anti-inflammatory, and antimicrobial agent. It is also being investigated for its potential use in treating other diseases such as diabetes and malaria.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxamide, 3-(chlorophenylmethyl)-1-methyl-N-phenyl- involves its interaction with specific molecular targets and pathways. The carboxamide moiety allows the compound to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

1H-Indole-2-carboxamide, 3-(chlorophenylmethyl)-1-methyl-N-phenyl- can be compared with other indole derivatives, such as:

    Indole-3-carboxamide: Known for its anticancer and anti-inflammatory properties.

    Indole-2-carboxylic acid: Used as a precursor in the synthesis of various indole derivatives.

    Indole-3-acetic acid: A plant hormone with applications in agriculture.

The uniqueness of 1H-Indole-2-carboxamide, 3-(chlorophenylmethyl)-1-methyl-N-phenyl- lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for scientific research .

Properties

CAS No.

61939-39-7

Molecular Formula

C23H19ClN2O

Molecular Weight

374.9 g/mol

IUPAC Name

3-[chloro(phenyl)methyl]-1-methyl-N-phenylindole-2-carboxamide

InChI

InChI=1S/C23H19ClN2O/c1-26-19-15-9-8-14-18(19)20(21(24)16-10-4-2-5-11-16)22(26)23(27)25-17-12-6-3-7-13-17/h2-15,21H,1H3,(H,25,27)

InChI Key

CQVHUFTYFKEBGF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C(=O)NC3=CC=CC=C3)C(C4=CC=CC=C4)Cl

Origin of Product

United States

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